Cas no 39708-01-5 (6-O-Ethylguanosine)

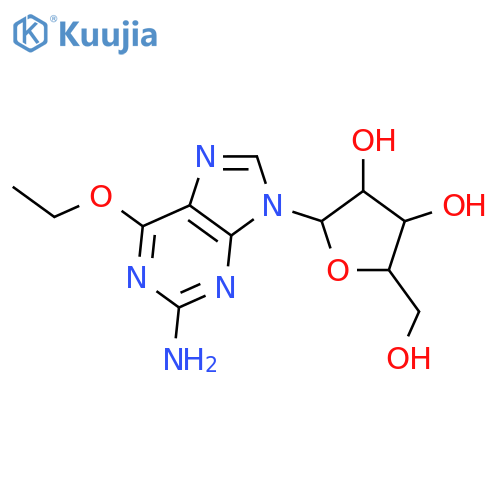

6-O-Ethylguanosine structure

商品名:6-O-Ethylguanosine

CAS番号:39708-01-5

MF:C12H17N5O5

メガワット:311.293882131577

CID:318627

6-O-Ethylguanosine 化学的及び物理的性質

名前と識別子

-

- Guanosine, 6-O-ethyl-

- 6-O-Ethylguanosine

- 6-Ethoxy-9-(β-D-ribofuranosyl)-9H-purin-2-amine

- 1H-Purin-2-amine, 6-[(3-phenyl-2-propenyl)oxy]-

- 2-amino-6-cyclohexyl-methyloxypurine

- 6-(3-phenyl-allyloxy)-7(9)H-purin-2-ylamine

- 6-O-Ethylguanosin

- CTK1I5546

- O6-Cinnamylguanin

- O6cyclohexylmethylguanine

- O6-Ethylguanosin

- O-6-Ethylguanosin

- O6-ethyl-guanosine

-

- インチ: InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16)

- InChIKey: YZMNBCLMSGJHTI-UHFFFAOYSA-N

- ほほえんだ: CCOC1=NC(N)=NC2N(C3OC(CO)C(O)C3O)C=NC1=2

6-O-Ethylguanosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E678680-1g |

6-O-Ethylguanosine |

39708-01-5 | 1g |

$ 800.00 | 2023-09-07 | ||

| TRC | E678680-250mg |

6-O-Ethylguanosine |

39708-01-5 | 250mg |

$207.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-496747-250mg |

6-O-Ethylguanosine, |

39708-01-5 | 250mg |

¥2858.00 | 2023-09-05 | ||

| TRC | E678680-2.5g |

6-O-Ethylguanosine |

39708-01-5 | 2.5g |

$1642.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-496747-250 mg |

6-O-Ethylguanosine, |

39708-01-5 | 250MG |

¥2,858.00 | 2023-07-11 |

6-O-Ethylguanosine 関連文献

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

39708-01-5 (6-O-Ethylguanosine) 関連製品

- 50704-46-6(O6-Ethyl-2’-deoxyguanosine)

- 7803-88-5(6-O-Methyl Guanosine)

- 5746-29-2(6-O-Methylinosine)

- 121032-29-9(Nelarabine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量